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Common off-target effects of CDK1-IN-2

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Compound of Interest		
Compound Name:	CDK1-IN-2	
Cat. No.:	B1238346	Get Quote

Technical Support Center: CDK1-IN-2

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the common off-target effects of **CDK1-IN-2**. This resource is intended for researchers, scientists, and drug development professionals utilizing this inhibitor in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is CDK1-IN-2 and what is its primary target?

CDK1-IN-2 is a chemical inhibitor of Cyclin-Dependent Kinase 1 (CDK1). Its primary mechanism of action is the inhibition of CDK1, a key regulator of the G2/M phase of the cell cycle.[1] By inhibiting CDK1, **CDK1-IN-2** can induce cell cycle arrest at the G2/M checkpoint.[1]

Q2: What are the known off-target effects of CDK1-IN-2?

While a comprehensive kinase selectivity profile for **CDK1-IN-2** is not readily available in the public domain, it is highly probable that it exhibits off-target activity against other cyclin-dependent kinases, particularly CDK2. This is due to the high structural homology in the ATP-binding sites of CDK1 and CDK2.[2][3] Many small-molecule inhibitors targeting CDK1 also show activity against CDK2.[2][4][5]

Q3: What is the IC50 value of **CDK1-IN-2** for its primary target?



The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The known IC50 value for **CDK1-IN-2** is summarized below.

Kinase	IC50 (μM)
CDK1	5.8[1]

Note: IC50 values for off-target kinases for **CDK1-IN-2** are not specifically published. However, researchers should anticipate potential inhibition of CDK2.

Troubleshooting Guide

Issue 1: Unexpected Cell Cycle Arrest at G1/S Phase

- Problem: You observe a G1/S phase arrest in your cell-based assays, in addition to the expected G2/M arrest.
- Possible Cause: This phenotype may be due to the off-target inhibition of CDK2 by CDK1-IN-2. CDK2, in complex with Cyclin E, plays a crucial role in the G1/S transition.[6] Inhibition of CDK2 can lead to an arrest at this checkpoint.

Solutions:

- Dose-Response Experiment: Perform a thorough dose-response study to identify the lowest effective concentration of CDK1-IN-2 that induces G2/M arrest with minimal impact on the G1/S transition. Using the lowest effective concentration can help minimize offtarget effects.
- Use a More Selective Inhibitor: If a clean G2/M arrest is critical for your experiment, consider using a more selective CDK1 inhibitor with a well-documented and narrow kinase profile.
- Orthogonal Validation: To confirm that the G1/S arrest is due to off-target CDK2 inhibition, use a structurally different CDK1 inhibitor or employ a genetic approach like siRNAmediated knockdown of CDK1 to see if the phenotype is recapitulated.

Issue 2: Inconsistent or Weaker-than-Expected G2/M Arrest



 Problem: The observed G2/M arrest is not as robust or consistent as anticipated based on the reported IC50 value.

Possible Cause:

- Cellular Potency: The in vitro IC50 value may not directly translate to cellular potency due to factors like cell membrane permeability, intracellular ATP concentration, and expression levels of CDK1/Cyclin B.
- Off-Target Effects: Inhibition of other kinases could potentially counteract or mask the effects of CDK1 inhibition.

Solutions:

- Cellular Target Engagement Assay: Confirm that CDK1-IN-2 is binding to CDK1 within your specific cell line and experimental conditions. Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed for this purpose.
- Monitor Downstream Markers: Assess the phosphorylation status of known CDK1 substrates, such as Lamin A/C or Histone H3, to confirm target engagement and functional inhibition of CDK1 activity in your cells.

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of a compound like **CDK1-IN-2** against a specific kinase.

Materials:

- Recombinant active CDK1/Cyclin B kinase
- Kinase buffer (specific to the kinase)
- ATP
- Substrate (e.g., Histone H1)

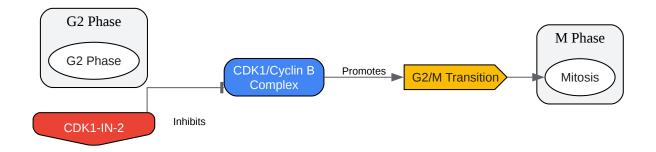


- CDK1-IN-2 (or other test inhibitor)
- Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
- 384-well plates
- Plate reader

Procedure:

- Prepare serial dilutions of **CDK1-IN-2** in the appropriate solvent (e.g., DMSO).
- In a 384-well plate, add the kinase, the substrate, and the inhibitor at various concentrations.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at the optimal temperature and for the appropriate time for the specific kinase.
- Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
- Plot the kinase activity against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

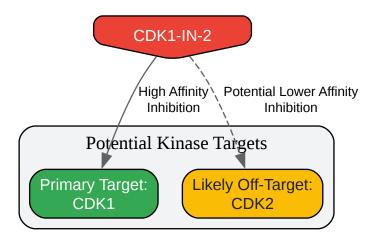
Visualizations



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Caption: Signaling pathway of CDK1 inhibition by CDK1-IN-2, leading to G2/M cell cycle arrest.



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